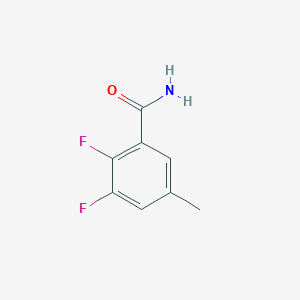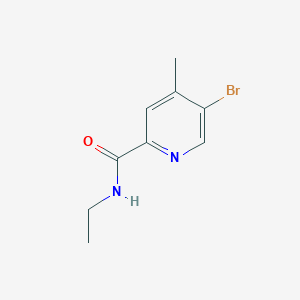![molecular formula C12H13ClF3NO2 B1406566 tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1672655-80-9](/img/structure/B1406566.png)
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Overview
Description
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group
Mechanism of Action
Target of Action
Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate is a compound that has been found to inhibit tumor growth and metastasis by acting on specific receptors on cancer cells . These receptors are the primary targets of this compound.
Mode of Action
The interaction of Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate with its targets results in changes that inhibit the growth and metastasis of cancer cells
Biochemical Pathways
Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate affects various biochemical pathways involved in tumor growth and metastasis . The downstream effects of these pathways include the inhibition of cell proliferation and the prevention of metastasis.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its effectiveness in inhibiting tumor growth and metastasis .
Result of Action
The molecular and cellular effects of the action of Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate include the inhibition of tumor growth and metastasis . These effects are the result of the compound’s interaction with specific receptors on cancer cells and its impact on various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate. These factors include the physical and chemical conditions in the tumor microenvironment, as well as the presence of other compounds that may interact with Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate .
Preparation Methods
The synthesis of tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions. What sets tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate apart is its ester functional group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis. Other similar compounds might include:
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- Tert-butyl 2-[3-chloro-2-pyridyl]acetate
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)5-9-8(13)4-7(6-17-9)12(14,15)16/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLKKLZVHBAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)
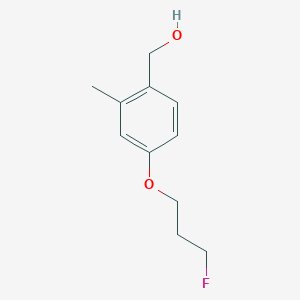
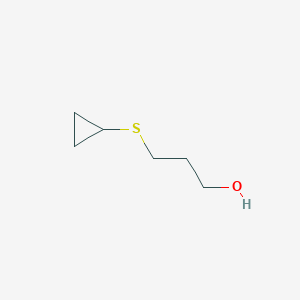
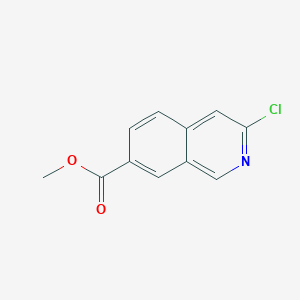



![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)
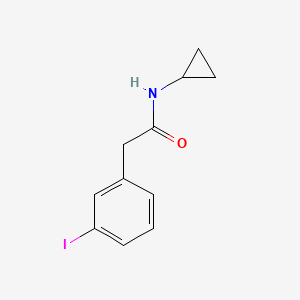
![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)

